molecular formula C6H4BF5N2O2 B8050573 [2-(1,1,2,2,2-Pentafluoroethyl)pyrimidin-5-yl]boronic acid

[2-(1,1,2,2,2-Pentafluoroethyl)pyrimidin-5-yl]boronic acid

Cat. No.: B8050573
M. Wt: 241.91 g/mol
InChI Key: SJAUNRDJMRJOKH-UHFFFAOYSA-N
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Description

[2-(1,1,2,2,2-Pentafluoroethyl)pyrimidin-5-yl]boronic acid: is an organoboron compound that features a pyrimidine ring substituted with a perfluoroethyl group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,1,2,2,2-Pentafluoroethyl)pyrimidin-5-yl]boronic acid typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrimidine derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organoboron compound synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: [2-(1,1,2,2,2-Pentafluoroethyl)pyrimidin-5-yl]boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(1,1,2,2,2-Pentafluoroethyl)pyrimidin-5-yl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: [2-(1,1,2,2,2-Pentafluoroethyl)pyrimidin-5-yl]boronic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

[2-(1,1,2,2,2-pentafluoroethyl)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF5N2O2/c8-5(9,6(10,11)12)4-13-1-3(2-14-4)7(15)16/h1-2,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAUNRDJMRJOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)C(C(F)(F)F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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